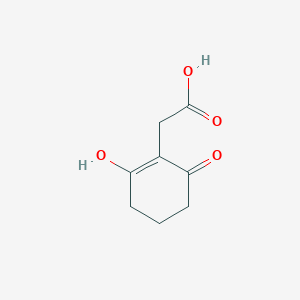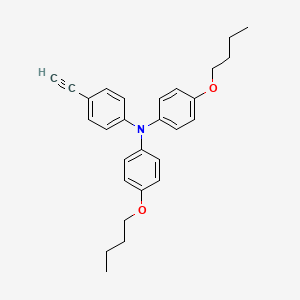
4-Butoxy-N-(4-butoxyphenyl)-N-(4-ethynylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is an organic compound that belongs to the class of diarylamines This compound is characterized by the presence of two butoxyphenyl groups and an ethynyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxyaniline and 4-bromo-1-butyne.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, is employed. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 4-butoxyaniline is reacted with 4-bromo-1-butyne under the specified conditions to yield N,N-Bis(4-butoxyphenyl)-4-ethynylaniline.
Industrial Production Methods
Industrial production methods for N,N-Bis(4-butoxyphenyl)-4-ethynylaniline would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N,N-Bis(4-butoxyphenyl)-4-ethynylaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the butoxyphenyl groups can enhance lipophilicity and facilitate membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-butoxyphenyl)-4-bromoaniline: Similar structure but with a bromo group instead of an ethynyl group.
N,N-Bis(4-butoxyphenyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
N,N-Bis(4-butoxyphenyl)-4-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
521941-20-8 |
|---|---|
Molecular Formula |
C28H31NO2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N,N-bis(4-butoxyphenyl)-4-ethynylaniline |
InChI |
InChI=1S/C28H31NO2/c1-4-7-21-30-27-17-13-25(14-18-27)29(24-11-9-23(6-3)10-12-24)26-15-19-28(20-16-26)31-22-8-5-2/h3,9-20H,4-5,7-8,21-22H2,1-2H3 |
InChI Key |
VLDVPMFAGCEIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


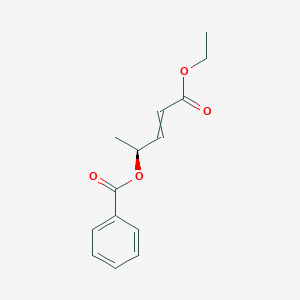
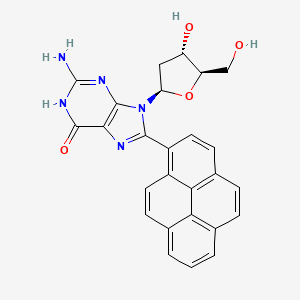
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)



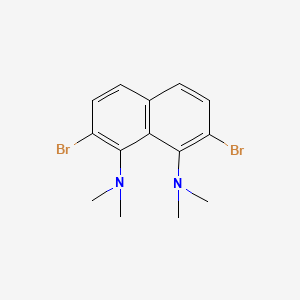

![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
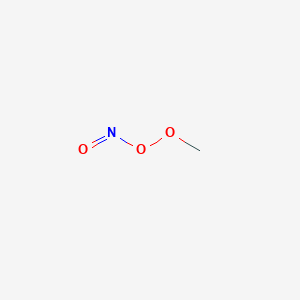
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
